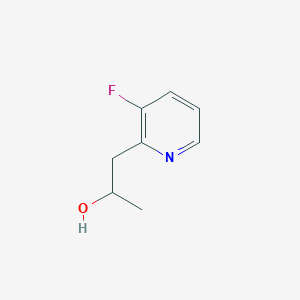

1-(3-Fluoropyridin-2-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

1-(3-fluoropyridin-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H10FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3 |

InChI Key |

BIOYANKZURWVTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC=N1)F)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 3 Fluoropyridin 2 Yl Propan 2 Ol

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 1-(3-Fluoropyridin-2-yl)propan-2-ol is a key site for various chemical modifications, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base, or through other established ether synthesis methodologies. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

An example of a related esterification reaction is the synthesis of 1-methoxy-2-propyl acetate (PMA) from 1-methoxy-2-propanol and acetic acid, which is an important industrial process. mdpi.com While the specific conditions for this compound would need to be empirically determined, the general principles of acid-catalyzed esterification are applicable. mdpi.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Acetic Anhydride (B1165640) | Pyridine (B92270), room temperature | 1-(3-Fluoropyridin-2-yl)propan-2-yl acetate |

Note: The reactions in this table are illustrative and based on general principles of alcohol reactivity.

Oxidation and Reduction Pathways

Oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, 1-(3-fluoropyridin-2-yl)propan-2-one. A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, can be employed for this transformation.

Conversely, the reduction of the hydroxyl group itself is a challenging transformation that would require harsh conditions and is generally not a common pathway. However, other parts of the molecule, such as the pyridine ring, could potentially be reduced under specific catalytic hydrogenation conditions, though this might also affect the fluorine substituent.

Nucleophilic Substitution Reactions at the Propanol (B110389) Moiety

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, to facilitate substitution at the C2 position of the propanol chain, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, a wide range of nucleophiles can be introduced. This two-step process is a standard strategy in organic synthesis for the functionalization of alcohols. The mechanism of these reactions can proceed through either an S\N1 or S\N2 pathway, depending on the substrate, nucleophile, and reaction conditions. chemguide.co.uk

Transformations of the Fluoropyridine Ring

The 3-fluoropyridine (B146971) ring in this compound is an electron-deficient aromatic system, and the fluorine atom significantly influences its reactivity.

Halogen-Directed Reactivity on Fluoropyridines

The fluorine atom on the pyridine ring directs the regioselectivity of further functionalization. While direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, nucleophilic aromatic substitution (S\NAr) is a more common transformation for halopyridines. The position of the fluorine atom and the nature of the nucleophile play a crucial role in determining the outcome of such reactions. sci-hub.se In some cases, the fluorine atom itself can be displaced by a strong nucleophile under forcing conditions.

Recent advances have also provided methods for the 3-selective halogenation of pyridines through ring-opening and closing sequences involving Zincke imine intermediates. chemrxiv.orgnih.govresearchgate.net This strategy allows for the introduction of other halogens at the 3-position, which can then be used for further synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to functionalized pyridine derivatives. nih.govmdpi.commdpi.comnih.gov The carbon-fluorine bond in 3-fluoropyridine can potentially be activated for cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds.

More commonly, other halogen atoms (Cl, Br, I) are introduced onto the fluoropyridine ring to serve as handles for cross-coupling reactions. For instance, if another halogen is present on the ring, a Suzuki-Miyaura coupling with a boronic acid could be used to introduce a new aryl or alkyl group. The choice of catalyst, ligand, and base is critical for the success of these reactions. nih.govnih.gov Recent research has also focused on the direct C-H arylation of fluoroarenes with chloropyridine derivatives, offering a more streamlined approach to biaryl compounds. chemrxiv.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | 1-(5-Bromo-3-fluoropyridin-2-yl)propan-2-ol, Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-(3-Fluoro-5-phenylpyridin-2-yl)propan-2-ol |

Note: The reactions in this table are hypothetical and based on established palladium-catalyzed cross-coupling methodologies for halopyridines.

N-Arylation and Other Nitrogen-Centered Transformations

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. N-arylation, the formation of a bond between the pyridine nitrogen and an aryl group, is a significant transformation for modifying the properties of pyridine-containing molecules. Two common methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an amine (in this case, the pyridine nitrogen of this compound) with an aryl halide in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the reaction's success and can influence the scope of compatible substrates and reaction conditions. wikipedia.org

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route to N-arylated pyridines. wikipedia.org This method often requires higher temperatures compared to the Buchwald-Hartwig reaction and traditionally uses stoichiometric amounts of copper. However, modern variations have been developed that utilize catalytic amounts of copper, often in conjunction with ligands to improve efficiency. wikipedia.org The reactivity of the aryl halide in Ullmann condensations is influenced by its substituents, with electron-withdrawing groups generally enhancing reactivity. wikipedia.org

While specific studies on the N-arylation of this compound are not extensively documented in publicly available literature, the general principles of these reactions on substituted pyridines provide a framework for predicting its reactivity. The fluorine atom at the 3-position is expected to influence the electronic properties of the pyridine ring and, consequently, its nucleophilicity.

Below is a hypothetical data table illustrating potential outcomes for the N-arylation of this compound based on established methodologies for similar compounds.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyliodide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | [Hypothetical] 85 |

| 2 | 4-Bromotoluene | CuI / Phenanthroline | K₂CO₃ | DMF | 140 | [Hypothetical] 78 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | [Hypothetical] 92 |

Note: This table is for illustrative purposes only and does not represent experimentally verified results for this compound.

Rearrangement and Cyclization Studies

The presence of the propan-2-ol side chain adjacent to the pyridine ring in this compound opens up possibilities for intramolecular rearrangement and cyclization reactions. A notable transformation in this category is the synthesis of fused heterocyclic systems, such as oxazolo[3,2-a]pyridinium salts.

The formation of oxazolo[3,2-a]pyridinium salts typically involves the cyclization of N-phenacyl-2-pyridones. nih.gov However, analogous cyclizations can be envisaged starting from 2-substituted pyridines bearing a suitable side chain. For this compound, a potential pathway to a fused system would first involve N-alkylation of the pyridine nitrogen with a reagent containing a carbonyl group (e.g., a phenacyl halide). The resulting pyridinium salt could then undergo an intramolecular reaction where the hydroxyl group of the propan-2-ol side chain attacks the carbonyl carbon, leading to the formation of a five-membered oxazolidine ring fused to the pyridine. Subsequent dehydration would yield the aromatic oxazolo[3,2-a]pyridinium cation. nih.govrsc.orgresearchgate.net

The reactivity of the oxazolo[3,2-a]pyridinium system is characterized by its susceptibility to nucleophilic attack, which can lead to the opening of either the oxazole or the pyridine ring, depending on the nature of the nucleophile and the substituents on the bicyclic system. nih.gov The fluorine atom on the pyridine ring in a potential cyclized product derived from this compound would likely influence the regioselectivity of such nucleophilic attacks.

Development of Novel Derivatization Strategies

The secondary alcohol functionality of this compound is a prime site for various derivatization reactions, which are often employed to modify the compound's physical properties, such as volatility for gas chromatography (GC) analysis, or to introduce specific functionalities for further synthetic transformations. Common derivatization strategies for alcohols include acylation and esterification.

Acylation involves the reaction of the alcohol with an acylating agent, such as an acid chloride or an acid anhydride, to form an ester. For instance, reaction with acetic anhydride , often in the presence of a base like pyridine or a catalyst such as 4-dimethylaminopyridine (DMAP), would convert the hydroxyl group to an acetate ester. nih.gov Pyridine can act as both a base to neutralize the acid byproduct and as a nucleophilic catalyst. mdpi.com

Esterification with other carboxylic acid derivatives, such as benzoyl chloride , would yield the corresponding benzoate ester. These reactions are typically carried out in the presence of a base to scavenge the HCl generated. mdpi.com

These derivatization reactions are generally high-yielding and can be performed under mild conditions. The resulting esters often exhibit different chromatographic behavior and spectroscopic properties compared to the parent alcohol, which can be advantageous for analytical purposes.

The following table provides hypothetical examples of derivatization reactions for this compound.

| Entry | Reagent | Base/Catalyst | Solvent | Product | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | Dichloromethane | 1-(3-Fluoropyridin-2-yl)propan-2-yl acetate | [Hypothetical] 95 |

| 2 | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 1-(3-Fluoropyridin-2-yl)propan-2-yl benzoate | [Hypothetical] 92 |

| 3 | Tert-Butyldimethylsilyl chloride | Imidazole | DMF | 2-((tert-Butyldimethylsilyl)oxy)propyl)-3-fluoropyridine | [Hypothetical] 98 |

Note: This table is for illustrative purposes only and does not represent experimentally verified results for this compound.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The primary documented role of 1-(3-Fluoropyridin-2-yl)propan-2-ol is as a key starting material in the synthesis of complex biologically active molecules. Its structural features, namely the hydroxyl group and the fluorinated pyridine (B92270) core, make it an important building block for creating larger, more intricate compounds with potential therapeutic applications.

Detailed research findings from patent literature demonstrate its use in the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. google.com These derivatives are investigated for their potential in treating proliferative diseases, such as cancer. google.com In a multi-step synthesis, this compound is first oxidized to its corresponding ketone, 1-(3-fluoropyridin-2-yl)propan-2-one. This ketone then undergoes a series of reactions, including condensation and cyclization, to form the core heterocyclic structure of the final active compounds. google.com

The process highlights the compound's role as a foundational precursor. The fluoropyridine moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity to biological targets. The propan-2-ol side chain provides a convenient chemical handle for further molecular elaboration.

Table 1: Synthetic Application of this compound

| Precursor Compound | Synthetic Step | Intermediate Formed | Final Product Class | Potential Biological Activity | Source |

|---|

Utility in the Construction of Advanced Heterocyclic Systems

The structure of this compound is particularly well-suited for the construction of advanced heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to the development of a vast array of pharmaceuticals.

The synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives serves as a prime example of this utility. google.com The construction of the imidazo[1,2-a]pyridine (B132010) core, a fused bicyclic heteroaromatic system, relies on the reactivity of the pyridine ring and the adjacent ketone functionality derived from this compound. This specific heterocyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and is a common feature in many biologically active compounds.

The fluorine atom on the pyridine ring can modulate the electronic properties of the ring system, influencing its reactivity and the biological properties of the final molecule. The ability to use this compound to build such complex heterocyclic frameworks underscores its importance as a versatile building block in synthetic organic chemistry. google.com

Scaffold Design for Structure-Based Drug Discovery

In structure-based drug discovery, a molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of potential drug candidates. The 3-fluoropyridine (B146971) motif present in this compound is considered a valuable scaffold component in modern medicinal chemistry.

While specific structure-based design studies focusing solely on this compound are not extensively documented in public literature, the principles of scaffold-based design strongly support its potential utility. google.co.in The incorporation of a fluorine atom into a drug candidate can enhance its metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.net The pyridine ring itself is a key component of many existing drugs.

Therefore, fragments or scaffolds containing a fluoropyridine unit are of high interest to medicinal chemists. google.com The this compound molecule provides a ready-made scaffold that combines the beneficial properties of the fluoropyridine ring with a functionalized side chain that allows for diverse chemical modifications, a key strategy in scaffold hopping and lead optimization. google.com

Applications in Radiolabeling and Imaging Probe Development

The presence of a fluorine atom in this compound makes it a potential candidate for applications in radiolabeling, specifically for the development of positron emission tomography (PET) imaging probes. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most commonly used isotope in clinical PET.

The development of novel ¹⁸F-labeled radiotracers is a major focus of radiopharmaceutical chemistry. Research has established efficient methods for the nucleophilic radiofluorination of pyridine rings to create ¹⁸F-labeled imaging agents. nih.gov These methods often involve the displacement of a leaving group (like a nitro group or a trimethylammonium group) on the pyridine ring with [¹⁸F]fluoride.

Although the direct radiolabeling of this compound itself has not been specifically reported, its structure suggests a potential pathway for such modification. A non-radioactive precursor could be synthesized and then subjected to a late-stage radiofluorination reaction to install the ¹⁸F isotope. Such a radiolabeled version could then be used as a building block to construct ¹⁸F-labeled PET probes for imaging various biological processes or diseases. nih.gov

Pre Clinical Biological Evaluation and Mechanistic Studies in Vitro Focus

Investigation of Molecular Target Interactions

The characterization of a compound's interaction with specific biological molecules is fundamental to understanding its mechanism of action. This includes studies on enzyme inhibition and receptor binding.

Enzyme inhibition assays are crucial for identifying the potential therapeutic targets of a compound. The following enzymes have been considered in the evaluation of 1-(3-Fluoropyridin-2-yl)propan-2-ol.

Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Its inhibition can be a therapeutic strategy for autoimmune diseases and cancer. nih.gov Currently, there are no published studies investigating the inhibitory activity of this compound against DHODH.

Main Protease (Mpro): The main protease of viruses like SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov It is a cysteine protease that cleaves viral polyproteins. nih.gov There is no available data on the inhibition of Mpro by this compound.

Checkpoint Kinase 1 (CHK1): CHK1 is a critical mediator of the DNA damage response and plays a role in cell-cycle progression. nih.gov Its inhibition is a strategy explored in cancer therapy. nih.gov The inhibitory potential of this compound against CHK1 has not been reported in scientific literature.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunoregulatory enzyme that catabolizes tryptophan and is implicated in cancer and immune disorders. nih.govnih.gov There are no studies available on the interaction between this compound and IDO1.

Bromodomain and Extra-Terminal Domain (BET) Proteins: BET proteins are epigenetic readers that recognize acetylated histones and are targets in cancer and inflammation research. nih.gov The activity of this compound as a BET inhibitor has not been documented.

Transforming Growth Factor-beta Receptor I (TGFβRI): The TGF-β signaling pathway is involved in numerous cellular processes, and its dysregulation is linked to various diseases, including cancer. There is no published data on the inhibition of TGFβRI by this compound.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | Result |

|---|---|

| DHODH | No data available |

| Mpro | No data available |

| CHK1 | No data available |

| IDO1 | No data available |

| BET | No data available |

| TGFβRI | No data available |

Determining a compound's affinity for various receptors is essential for understanding its pharmacological effects and potential side effects.

Dopamine (B1211576)/Serotonin (B10506) Receptors: These receptors are crucial targets for drugs treating neurological and psychiatric disorders. nih.govnih.gov Multi-target ligands for these receptors are actively being researched for conditions like schizophrenia. nih.gov A comprehensive binding profile for this compound at dopamine and serotonin receptors has not been published.

Table 2: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki/IC50) |

|---|---|

| Dopamine Receptors | No data available |

| Serotonin Receptors | No data available |

BindingDB is a public database containing measured binding affinities of proteins and small molecules. bindingdb.org A search of BindingDB for data related to this compound did not yield any specific binding affinity data.

Cellular Assay Methodologies for Target Engagement and Pathway Modulation

Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological activity.

These assays are critical for the development of antiviral agents and are used to assess a compound's ability to inhibit viral propagation in host cells. nih.govnih.gov Such assays can be designed to measure various endpoints, including viral enzyme activity or the presence of viral proteins. nih.gov There are no published results from cell-based viral replication assays for this compound.

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. nih.gov Assays for antibacterial and antifungal activity are used to determine a compound's efficacy against various microorganisms. bba.mdnih.gov

Antibacterial Activity: Studies often determine the minimum inhibitory concentration (MIC) against a panel of bacteria. nih.gov There is no available data on the antibacterial properties of this compound.

Antifungal Activity: Antifungal assays measure a compound's ability to inhibit the growth of pathogenic fungi. nih.gov The antifungal potential of this compound has not been reported.

Table 3: Antimicrobial Activity of this compound

| Assay Type | Organism(s) | Result (e.g., MIC) |

|---|---|---|

| Antibacterial | Not applicable | No data available |

| Antifungal | Not applicable | No data available |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Brequinar |

| Teriflunomide |

Cellular Growth Inhibition Studies (e.g., cancer cell lines)

There is currently no publicly available scientific literature detailing the evaluation of this compound in cellular growth inhibition assays against cancer cell lines. While studies on other pyridine-containing compounds have demonstrated antiproliferative effects, specific data for this particular fluorinated pyridinyl propanol (B110389) derivative is not available in published research. Therefore, no data tables on its inhibitory concentrations (e.g., IC50 values) across different cancer cell types can be provided at this time.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Comprehensive structure-activity relationship (SAR) studies focusing on this compound from a mechanistic perspective have not been published in the accessible scientific literature. SAR studies are crucial for understanding how specific structural features of a molecule, such as the fluorine atom on the pyridine (B92270) ring and the hydroxyl group on the propane (B168953) chain, contribute to its biological activity. Such studies typically involve the synthesis and testing of a series of related analogues to identify key pharmacophoric elements. For instance, research on other classes of pyridine derivatives has shown that the position and nature of substituents can significantly impact their biological targets and efficacy. nih.gov However, without specific experimental data for this compound and its analogues, a detailed SAR analysis is not possible.

In Vitro ADME Properties and Metabolic Stability for Pre-clinical Lead Optimization

There is no specific published data on the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties or the metabolic stability of this compound. The evaluation of ADME properties, such as solubility, permeability, and stability in liver microsomes, is a critical step in pre-clinical drug development to assess a compound's potential for oral bioavailability and to predict its pharmacokinetic profile. nih.govbioline.org.br

Computational Chemistry and Theoretical Analysis

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 1-(3-Fluoropyridin-2-yl)propan-2-ol, and a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more stable complex and potentially higher biological activity.

For this compound, potential targets could be identified based on the activity of structurally similar compounds. For instance, various pyridine (B92270) derivatives are known to inhibit kinases or other enzymes. A hypothetical docking study could predict the binding affinity and key interactions, such as hydrogen bonds or hydrophobic interactions, with the amino acid residues in the active site of a selected target.

| Target Protein | Binding Energy (kcal/mol) | Predicted Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -8.2 | ASP-145, LYS-72 | Hydrogen Bond |

| Kinase A | -8.2 | VAL-57, LEU-130 | Hydrophobic Interaction |

| Kinase B | -7.5 | GLU-98 | Hydrogen Bond |

| Kinase B | -7.5 | PHE-150 | Pi-Pi Stacking |

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible.

Computational methods can systematically rotate the bonds and calculate the potential energy of each resulting conformation. mdpi.com This exploration of the conformational energy landscape helps in identifying the most probable shapes the molecule will adopt in a solution or within a protein's binding pocket. The most stable conformer, which resides at the global minimum on the potential energy surface, is often the one responsible for the molecule's biological activity. mdpi.com The presence of the fluorine atom can significantly influence the conformational preferences through steric and electronic effects. nih.gov

| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kJ/mol) | Population (%) at 298K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.0 (Global Minimum) | 65 |

| Gauche (+) | +60° | 5.2 | 17 |

| Gauche (-) | -60° | 5.2 | 17 |

| Syn-periplanar | 0° | 20.5 | <1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties for this compound, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These calculations can predict the molecule's reactivity. For example, the locations of the highest and lowest electron densities can indicate sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

| Property | Predicted Value |

|---|---|

| Energy of HOMO (eV) | -6.8 |

| Energy of LUMO (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Dipole Moment (Debye) | 2.5 |

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. For this compound complexed with a target protein, an MD simulation can reveal the stability of the binding pose predicted by docking.

These simulations can show how the ligand and protein adapt to each other's presence, the role of water molecules in the binding site, and the fluctuations of the complex over a period of nanoseconds or even microseconds. This provides a more realistic understanding of the binding event and can help to refine the binding mode and identify key stable interactions that persist over time.

| Simulation Parameter | Result |

|---|---|

| Simulation Time | 100 ns |

| Average RMSD of Ligand | 1.5 Å |

| Persistent Hydrogen Bonds | ASP-145, LYS-72 |

| Average Number of Water Bridges | 2 |

In Silico Prediction of Theoretical Biological Activity and Selectivity

In silico tools can predict a wide range of biological activities and properties based on a molecule's structure. nih.gov These predictions are often based on machine learning models trained on large datasets of compounds with known activities. nih.gov For this compound, various online platforms and software can be used to predict its potential as, for example, a kinase inhibitor, a GPCR ligand, or an enzyme inhibitor. nih.govresearchgate.net

These predictive models can also estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity. mdpi.combohrium.com This early assessment helps in prioritizing compounds for further experimental testing and identifying potential liabilities. The selectivity of the compound against a panel of related targets can also be predicted, which is crucial for avoiding off-target effects.

| Activity Class | Probability Score | Predicted Target Family |

|---|---|---|

| Kinase Inhibitor | 0.75 | Tyrosine Kinase |

| GPCR Ligand | 0.45 | Class A Rhodopsin-like |

| Enzyme Inhibitor | 0.68 | Protease |

| Ion Channel Modulator | 0.32 | Voltage-gated |

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(3-Fluoropyridin-2-yl)propan-2-ol, distinct signals corresponding to each unique proton environment are expected. The pyridine (B92270) ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and the propan-2-ol substituents. The methine proton of the propan-2-ol group (CH-OH) would likely appear as a multiplet, coupled to the neighboring methylene and methyl protons. The methylene protons (CH₂) adjacent to the pyridine ring will also exhibit a complex splitting pattern due to coupling with the methine proton. The methyl group (CH₃) protons would likely appear as a doublet, coupled to the methine proton. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 120-160 ppm), with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons of the propan-2-ol side chain, including the methine carbon bearing the hydroxyl group and the methylene and methyl carbons, will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Disclaimer: The following table contains predicted chemical shift values based on known data for similar structural motifs. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.3 - 7.6 | 120 - 125 |

| Pyridine-H5 | 7.1 - 7.4 | 122 - 128 |

| Pyridine-H6 | 8.1 - 8.4 | 145 - 150 |

| CH₂ | 2.8 - 3.2 | 40 - 45 |

| CH-OH | 4.0 - 4.5 | 65 - 70 |

| CH₃ | 1.1 - 1.4 | 20 - 25 |

| OH | Variable | - |

| Pyridine-C2 | - | 155 - 160 (d, JCF ≈ 10-20 Hz) |

| Pyridine-C3 | - | 158 - 163 (d, ¹JCF ≈ 230-250 Hz) |

| Pyridine-C4 | - | 120 - 125 (d, JCF ≈ 5-10 Hz) |

| Pyridine-C5 | - | 122 - 128 (d, JCF ≈ 20-25 Hz) |

| Pyridine-C6 | - | 145 - 150 (d, JCF ≈ 2-5 Hz) |

2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For this compound, cross-peaks would be observed between the methine proton and the protons of the adjacent methylene and methyl groups, confirming the propan-2-ol structure. Correlations between the pyridine ring protons would also help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton(s) identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, HMBC correlations between the methylene protons of the propan-2-ol side chain and the carbon atoms of the pyridine ring would definitively establish the point of attachment of the side chain to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₁₀FNO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the C-C bond between the pyridine ring and the propan-2-ol side chain, loss of a water molecule from the alcohol, and fragmentation of the pyridine ring.

Interactive Data Table: Expected HRMS Fragments

| Fragment Ion | Molecular Formula | Expected Exact Mass |

| [M+H]⁺ | C₈H₁₁FNO⁺ | 156.0825 |

| [M-H₂O]⁺ | C₈H₉FN⁺ | 138.0720 |

| [M-CH₃CHO]⁺ | C₆H₅FN⁺ | 112.0406 |

| [C₅H₄FN]⁺ | C₅H₄FN⁺ | 97.0328 |

Spectroscopic Techniques for Functional Group Identification (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-F stretch (typically in the 1000-1300 cm⁻¹ region). researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3300 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |

| C-O (Alcohol) | Stretching | 1050 - 1200 |

| C-F | Stretching | 1000 - 1300 |

Chromatographic Methods for Purity Determination and Enantiomeric Excess

Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers.

Purity Determination: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to determine the purity of chemical compounds. For a relatively volatile compound like this compound, GC with a flame ionization detector (GC-FID) would be a suitable method for quantifying its purity by comparing the peak area of the main component to the total area of all peaks. cdc.gov HPLC with UV detection would also be an effective method, particularly for less volatile impurities.

Enantiomeric Excess: Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral HPLC is the most common method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ceon.rsoup.com The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers in the chromatogram. The choice of the specific chiral column and mobile phase would require method development to achieve optimal separation. ceon.rs

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Its versatility allows for both achiral and chiral separations, which is crucial for the comprehensive purity assessment of this molecule.

Reversed-Phase HPLC for Achiral Purity Assessment:

Chiral HPLC for Enantiomeric Purity:

Given that this compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, it is critical to separate and quantify them. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OJ or OF columns), are widely used for the separation of a broad range of chiral compounds, including those with alcohol functionalities. nih.gov The mobile phase for chiral separations often consists of a mixture of alkanes (like hexane or heptane) and an alcohol (such as ethanol or isopropanol). nih.gov The choice of the alcohol and its proportion in the mobile phase can significantly influence the enantiomeric resolution.

Detailed research findings for structurally analogous compounds suggest that a systematic method development approach is necessary to optimize the separation. This involves screening different chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers.

Interactive Data Table: Proposed HPLC Method Parameters for this compound

| Parameter | Achiral Purity Analysis (RP-HPLC) | Chiral Purity Analysis (Chiral HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel® OJ-H, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | n-Hexane : Isopropanol (B130326) (e.g., 90:10, v/v) |

| Gradient/Isocratic | Gradient: 10-90% B over 20 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection Wavelength | 265 nm (based on UV absorbance of the fluoropyridine chromophore) | 265 nm |

| Injection Volume | 10 µL | 10 µL |

| Sample Preparation | Dissolved in Mobile Phase A/B (50:50) | Dissolved in mobile phase |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be utilized for purity assessment and the detection of volatile impurities. The hydroxyl group in the molecule may impart some polarity and reduce its volatility, which can influence the analytical approach.

Direct Injection GC-MS:

A direct injection of a solution of the compound into the GC system can be employed. A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl-substituted polysiloxane (e.g., DB-5MS), is often suitable for separating a range of aromatic and moderately polar compounds. The use of a temperature program, where the column temperature is gradually increased, is essential for eluting compounds with different boiling points. Mass Spectrometry (MS) is a highly specific and sensitive detection method that can provide structural information for the identification of unknown impurities by analyzing their mass fragmentation patterns.

Headspace GC for Volatile Impurities:

To analyze for highly volatile impurities, such as residual solvents from the synthesis process, headspace GC is the preferred technique. In this method, the sample is heated in a sealed vial, and the vapor phase above the sample is injected into the GC. This technique prevents non-volatile components of the sample matrix from contaminating the GC system.

Derivatization for Improved Analysis:

For compounds with polar functional groups like alcohols, derivatization can be employed to increase their volatility and improve chromatographic peak shape. Silylation, for instance, replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a less polar and more volatile derivative that is more amenable to GC analysis.

Interactive Data Table: Proposed GC Method Parameters for this compound

| Parameter | Direct Injection GC-MS |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Temperature Program | Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 280 °CFinal hold: 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp. | 280 °C |

| MS Ion Source Temp. | 230 °C |

| Mass Range | 40-400 amu |

| Sample Preparation | Dissolved in a suitable solvent (e.g., Dichloromethane or Methanol) |

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While standard synthetic pathways to fluorinated pyridine (B92270) derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods. Current synthetic strategies for similar structures can be resource-intensive. researchgate.net The development of novel routes is crucial for making this and related compounds more accessible for large-scale research and potential commercialization.

Future avenues for synthetic improvement include:

Catalytic C-H Functionalization : Direct C-H functionalization is a powerful tool that avoids the need for pre-functionalized starting materials, reducing step count and waste. Research into transition-metal catalyzed (e.g., Rhodium(III)) C-H activation could provide a direct method to couple the pyridine core with the propanol (B110389) side chain or its precursors. researchgate.net

Photoredox Catalysis : Utilizing visible light to drive chemical reactions, photoredox catalysis offers a greener alternative to traditional methods that often require harsh reagents and high temperatures. This approach could be used to forge key bonds in the molecule's structure under mild conditions. researchgate.net

Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol to a flow process could significantly enhance manufacturing efficiency.

Biocatalysis : The use of enzymes to perform specific chemical transformations can offer unparalleled selectivity and sustainability. Future work could explore engineered enzymes for the asymmetric synthesis of the chiral propan-2-ol moiety, ensuring production of a single enantiomer, which is often crucial for biological activity.

Table 1: Comparison of Synthetic Methodologies for Fluoropyridine Synthesis

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Traditional Synthesis | Established procedures | High-yielding but often multi-step with stoichiometric reagents. |

| C-H Functionalization | Reduced step-count, less pre-functionalization, lower waste. | Catalyst development, regioselectivity control. researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source (light). | Catalyst design, substrate scope expansion. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Reactor design, optimization of continuous process parameters. |

| Biocatalysis | High enantioselectivity, green reaction conditions (aqueous media). | Enzyme discovery and engineering for specific substrate recognition. |

Exploration of New Biological Targets and Therapeutic Areas for Related Scaffolds

The fluoropyridine moiety is a "privileged" structure in medicinal chemistry, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov Derivatives of closely related scaffolds, such as fluoropyridinyl oxazolidinones, have shown promise as potent antibacterial agents by inhibiting bacterial protein synthesis. nih.govnih.gov This suggests that the this compound core could serve as a launchpad for developing agents in various therapeutic areas.

Future research should focus on modifying the core structure to interact with new biological targets:

Anticancer Agents : Many kinase inhibitors used in oncology feature heterocyclic cores. mdpi.com By modifying the propanol side chain to include functionalities known to interact with ATP-binding sites, derivatives could be designed and screened as inhibitors of kinases implicated in cancer, such as VEGFR-2 or HER-2. mdpi.com The trifluoromethyl group, for instance, is a key motif in many anticancer compounds. mdpi.com

Anti-inflammatory Drugs : Mitogen- and Stress-Activated Kinase 1 (MSK1) is a target in inflammatory diseases like asthma. mdpi.com Screening libraries based on the this compound scaffold against MSK1 and other inflammatory kinases could yield novel anti-inflammatory candidates.

Antiviral Compounds : Flavonoids and other heterocyclic compounds have been investigated for their ability to inhibit viral proteases or polymerases. mdpi.com The fluoropyridine scaffold could be integrated into structures designed to mimic the substrates of essential viral enzymes.

Neuroprotective Agents : Given the prevalence of pyridine-based structures in central nervous system (CNS) drugs, derivatives could be explored for activity against targets involved in neurodegenerative diseases. The fluorine atom can be strategically used to modulate properties like lipophilicity, which influences blood-brain barrier penetration.

Table 2: Potential Therapeutic Applications for Scaffolds Related to this compound

| Derivative Class | Biological Target(s) | Therapeutic Area | Rationale & Key Findings |

|---|---|---|---|

| Oxazolidinones | Bacterial Ribosome (50S subunit) | Infectious Disease | Fluorinated pyridine rings incorporated into oxazolidinone structures have yielded compounds with potent activity against Gram-positive bacteria, including resistant strains like MRSA. nih.govnih.gov |

| Pyridopyrimidines | VEGFR-2, HER-2 | Oncology | Fused heterocyclic systems based on pyridine are effective kinase inhibitors; the 2-pyridone isostere shows enhanced binding to kinase ATP sites. mdpi.com |

| Guanidines | MSK1 | Inflammation (Asthma) | Arylpyridin-2-yl guanidine (B92328) derivatives have been identified as inhibitors of MSK1, reducing pro-inflammatory cytokine release. mdpi.com |

| Nucleoside Analogs | Uridine Phosphorylase | Oncology | 5-Fluoropyrimidine nucleosides act as prodrugs, selectively converted to the cytotoxic agent 5-fluorouracil (B62378) in tumor cells. nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The future of drug discovery relies heavily on the synergy between computational and experimental techniques to accelerate the design-make-test-analyze cycle. nih.govemanresearch.org The this compound scaffold is an ideal candidate for such integrated workflows.

Key methodologies to be integrated include:

Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used. openmedicinalchemistryjournal.com The this compound structure can be computationally docked into the active sites of various enzymes (e.g., kinases, proteases) to predict binding modes and affinities, guiding the design of more potent derivatives. emanresearch.org

Ligand-Based Drug Design (LBDD) : In cases where the target structure is unknown, LBDD methods are valuable. openmedicinalchemistryjournal.com By creating a virtual library of derivatives and comparing their properties to known active molecules, quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of new, unsynthesized compounds. emanresearch.org

Virtual High-Throughput Screening (vHTS) : Large databases of chemical compounds can be computationally screened against a target of interest to identify potential hits that share features with the fluoropyridine scaffold. nih.gov This focuses experimental efforts on the most promising candidates, saving time and resources.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of interactions predicted by docking and refine the design of derivatives with improved target engagement. nih.gov

Table 3: Application of Computational Methods for Rational Drug Design

| Computational Method | Application to Scaffold | Expected Outcome |

|---|---|---|

| Molecular Docking | Docking of derivatives into kinase active sites. | Prioritization of compounds based on predicted binding energy and interaction patterns. openmedicinalchemistryjournal.com |

| QSAR | Building a model from a library of synthesized derivatives and their measured antibacterial activity. | A predictive model to guide the design of new derivatives with enhanced antibacterial potency. emanresearch.org |

| Virtual Screening | Screening large compound libraries for molecules with similar pharmacophores to the lead scaffold. | Identification of novel, diverse chemical starting points for a specific biological target. openmedicinalchemistryjournal.com |

| MD Simulations | Simulating the interaction of a high-affinity derivative with its target protein. | Confirmation of binding stability and identification of key dynamic interactions for further optimization. nih.gov |

Role in Advanced Materials Science or Analytical Chemistry Beyond Biological Applications

While the primary focus for fluorinated heterocycles is often medicinal, their unique electronic and physical properties make them attractive for other advanced applications. The this compound compound is no exception, and its potential beyond biology warrants exploration.

Potential future applications include:

Functional Polymers : Perfluoropyridine is known to be a building block for high-performance fluoropolymers due to its reactivity in nucleophilic aromatic substitution reactions. mdpi.com The hydroxyl group on this compound could be used to polymerize or graft the molecule onto other materials, potentially imparting properties like increased thermal stability, hydrophobicity, or specific chemical resistance.

Organic Electronics : Pyridine-containing molecules are used in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the fluorine atom can tune the electronic properties (e.g., HOMO/LUMO levels) of the pyridine ring, making derivatives of this compound interesting candidates for new electronic materials.

Sensors and Dyes : Fluorinated dyes are used as fluorescent labels and sensors for biological imaging and chemical analysis. mdpi.com The fluoropyridine core could be functionalized to create novel fluorophores whose optical properties change in response to specific analytes (e.g., metal ions, pH), leading to new analytical tools.

Ligands in Catalysis : Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. The fluorine atom can modify the ligand's electronic properties, influencing the activity and selectivity of the metal center. Derivatives of this compound could be explored as new ligands for asymmetric catalysis or other specialized chemical transformations.

Table 4: Potential Non-Biological Applications

| Application Area | Relevant Property | Research Direction |

|---|---|---|

| Advanced Polymers | Reactive hydroxyl group, thermal stability of the fluoropyridine ring. | Use as a monomer or grafting agent to create specialty polymers with enhanced properties. mdpi.com |

| Organic Electronics | Tunable electronic properties due to the fluorine atom. | Synthesis and characterization of derivatives for use as components in devices like OLEDs. |

| Chemical Sensors | Potential for fluorescence, modifiable core structure. | Development of novel fluorophores based on the scaffold for detecting specific chemical species. mdpi.com |

| Homogeneous Catalysis | Coordination ability of the pyridine nitrogen, electronic influence of fluorine. | Synthesis of metal complexes and evaluation of their catalytic performance in various reactions. |

Q & A

Q. What are the common synthetic routes for 1-(3-Fluoropyridin-2-yl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation of 3-fluoropyridine derivatives. A key step is introducing the propan-2-ol moiety via Grignard reagents or alcohol coupling under palladium catalysis. For example:

- Fluoropyridine Alkylation : Reacting 3-fluoropyridine-2-carbaldehyde with a methyl magnesium bromide reagent, followed by reduction, yields the alcohol group. Temperature control (0–5°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitoring by TLC (Rf ~0.3 in 1:3 EtOAc/hexane) is critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, highlighting the fluorine atom’s inductive effects on the pyridine ring .

Advanced Research Questions

Q. How do reaction parameters influence the regioselectivity of fluoropyridine derivatives in propan-2-ol synthesis?

Methodological Answer: Regioselectivity depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on pyridine direct nucleophilic attack to the α-position. Steric hindrance from the propan-2-ol chain can alter this trend .

- Catalytic Systems : Pd(PPh) enhances coupling efficiency for bulky substrates, achieving >80% yield vs. 50% with PdCl .

- Data Analysis : HPLC tracking (C18 column, 254 nm UV) quantifies regiomeric ratios. Optimized conditions reduce byproducts (e.g., di-alkylated species) to <5% .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies arise from:

-

Solvent Effects : Aqueous vs. DMSO solubility alters binding affinity to enzymes (e.g., cytochrome P450). Use standardized solvent systems (e.g., PBS pH 7.4) for reproducibility .

-

Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column) separates (R)- and (S)-isomers, which may exhibit divergent bioactivity (e.g., IC differences of 10-fold) .

-

Table : Comparative Bioactivity of Enantiomers

Isomer Target Enzyme IC (µM) (R) CYP3A4 12.3 ± 1.2 (S) CYP3A4 1.8 ± 0.4 Source: In vitro assays with human liver microsomes .

Q. How can polymorphism in this compound impact its physicochemical stability?

Methodological Answer:

- Crystallography : X-ray diffraction identifies Form I (monoclinic) and Form II (orthorhombic). Form I has higher thermal stability (melting point 98°C vs. 85°C for Form II) .

- Stability Testing : Accelerated aging (40°C/75% RH) shows Form II converts to Form I after 4 weeks, altering dissolution kinetics. Use DSC and PXRD to monitor phase transitions .

Q. What are the applications of this compound in ligand design for coordination chemistry?

Methodological Answer:

- Metal Complexation : The hydroxyl and pyridine groups act as bidentate ligands. Reaction with Cu(II) acetate forms a square-planar complex (λ = 650 nm, ε = 450 Mcm) .

- Catalytic Activity : Cu complexes catalyze aerobic oxidation of alcohols to ketones with 90% conversion (TOF = 120 h) under mild conditions (25°C, 1 atm O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.